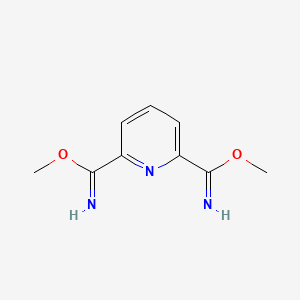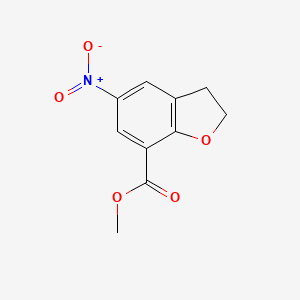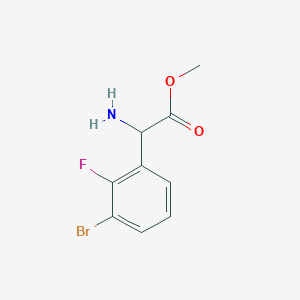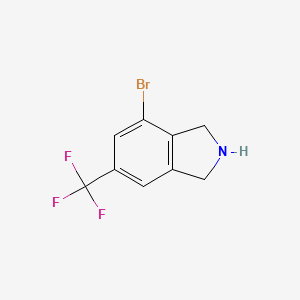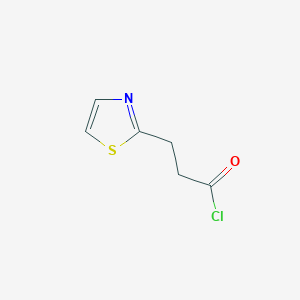
3-(Thiazol-2-yl)propanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Thiazol-2-yl)propanoyl chloride is an organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazol-2-yl)propanoyl chloride typically involves the reaction of thiazole derivatives with propanoyl chloride under controlled conditions. One common method involves the use of thiazole and propanoyl chloride in the presence of a base such as pyridine to facilitate the reaction. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity products.
化学反应分析
Types of Reactions
3-(Thiazol-2-yl)propanoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines or hydroxylamines, to form hydrazides or oximes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Solvents: Anhydrous dichloromethane, tetrahydrofuran
Conditions: Anhydrous conditions, controlled temperature (0-25°C)
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis
科学研究应用
3-(Thiazol-2-yl)propanoyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial, antifungal, or anticancer properties.
Materials Science: It can be used in the synthesis of polymers and advanced materials with specific properties such as conductivity or fluorescence.
Biological Studies: The compound is used in the modification of biomolecules for studying enzyme mechanisms or protein interactions.
作用机制
The mechanism of action of 3-(Thiazol-2-yl)propanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited to modify proteins, nucleic acids, or other biomolecules, thereby affecting their function or activity. The thiazole ring may also interact with specific molecular targets, contributing to the compound’s biological effects .
相似化合物的比较
Similar Compounds
- Thiazole-4-carboxylic acid
- 2-Aminothiazole
- Thiazole-2-carboxamide
Uniqueness
3-(Thiazol-2-yl)propanoyl chloride is unique due to its combination of the thiazole ring and the acyl chloride functional group. This combination imparts specific reactivity and allows for versatile applications in synthetic chemistry and biological studies. Compared to other thiazole derivatives, it offers distinct advantages in terms of its ability to form covalent bonds with nucleophiles, making it a valuable tool in chemical biology and medicinal chemistry .
属性
分子式 |
C6H6ClNOS |
|---|---|
分子量 |
175.64 g/mol |
IUPAC 名称 |
3-(1,3-thiazol-2-yl)propanoyl chloride |
InChI |
InChI=1S/C6H6ClNOS/c7-5(9)1-2-6-8-3-4-10-6/h3-4H,1-2H2 |
InChI 键 |
IPWZIDALWOWKDS-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=N1)CCC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-4-phenyl-7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidine](/img/structure/B12965387.png)
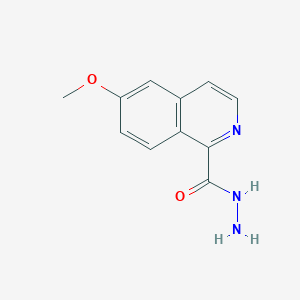
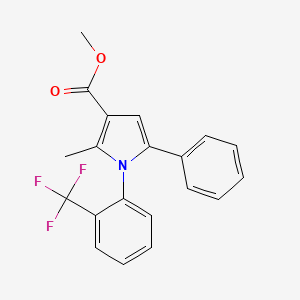
![6-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12965399.png)
![2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonic acid](/img/structure/B12965401.png)
![3-(2-Aminophenyl)-6-((4-hydroxy-1-((R)-3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12965418.png)
![7-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12965420.png)
